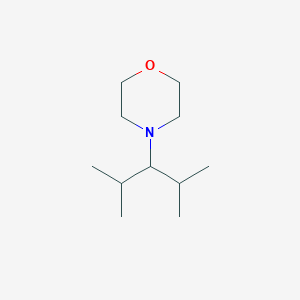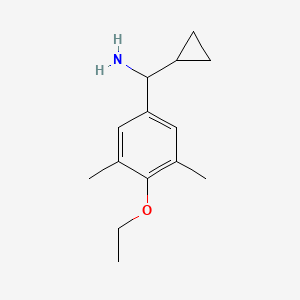
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine is a synthetic organic compound characterized by its unique structural features. This compound is notable for its cyclopropyl group attached to a methanamine moiety, which is further substituted with an ethoxy group and two methyl groups on the phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the phenyl ring: The cyclopropyl group is then coupled with a phenyl ring substituted with ethoxy and methyl groups. This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the methanamine moiety:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where nucleophiles replace the amine group, forming new compounds.
Hydrolysis: The ethoxy group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group and methanamine moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine can be compared with similar compounds such as:
1-Cyclopropyl-1-(4-methoxy-3,5-dimethylphenyl)methanamine: Differing by the substitution of an ethoxy group with a methoxy group, this compound may exhibit different reactivity and biological activity.
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
535926-67-1 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
cyclopropyl-(4-ethoxy-3,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-4-16-14-9(2)7-12(8-10(14)3)13(15)11-5-6-11/h7-8,11,13H,4-6,15H2,1-3H3 |
Clave InChI |
OEAFIYXDWCNJOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1C)C(C2CC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




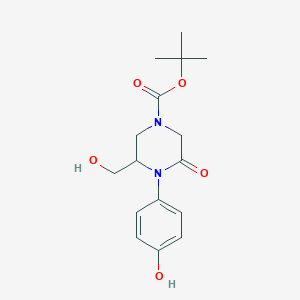
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)

![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
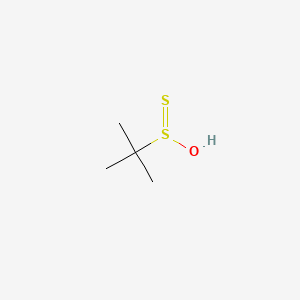
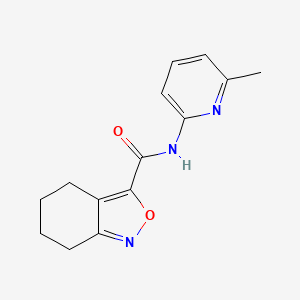
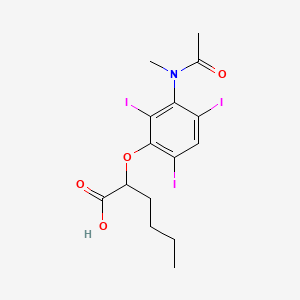
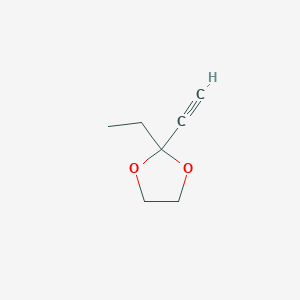
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
